2-bromo-N-[(3-chlorophenyl)(cyano)methyl]benzamide
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Overview
Description
Benzamides are a class of compounds containing a benzamide moiety, which consists of a benzene ring connected to an amide functional group . They are used in a wide range of applications due to their chemical stability and versatility .
Molecular Structure Analysis
The molecular structure of benzamides typically includes a benzene ring attached to an amide group . The specific structure of “2-bromo-N-[(3-chlorophenyl)(cyano)methyl]benzamide” would include additional bromo, chlorophenyl, and cyano groups .Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions, including nucleophilic substitution reactions . The specific reactions that “2-bromo-N-[(3-chlorophenyl)(cyano)methyl]benzamide” would undergo depend on the specific conditions and reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-bromo-N-[(3-chlorophenyl)(cyano)methyl]benzamide” would depend on its specific structure. Benzamides generally have stable structures and can exhibit a range of properties depending on their substituents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromo-N-[(3-chlorophenyl)-cyanomethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O/c16-13-7-2-1-6-12(13)15(20)19-14(9-18)10-4-3-5-11(17)8-10/h1-8,14H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZBLTVOYVLQSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(C#N)C2=CC(=CC=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[(3-chlorophenyl)(cyano)methyl]benzamide |
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